Sofigatran
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like Sofigatran can be analyzed using various techniques. These techniques can provide insights into the compound’s physical and chemical properties, its interactions with other molecules, and its behavior under different conditions .Chemical Reactions Analysis
The analysis of chemical reactions involves studying the transformation of reactants into products. This includes understanding the mechanism of the reaction, identifying intermediates and transition states, and determining the rate of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, like any other compound, can be analyzed using various techniques. These properties include its molecular weight, solubility, melting point, boiling point, and others .Scientific Research Applications
Dabigatran and Clot Susceptibility to Fibrinolysis : Dabigatran, a direct thrombin inhibitor, at clinically relevant concentrations, enhances plasma clots' susceptibility to tissue-type plasminogen activator (t-PA)-induced lysis. This is achieved by reducing thrombin-activatable fibrinolysis inhibitor (TAFI) activation and altering clot structure (Ammollo, Semeraro, Incampo, Semeraro, & Colucci, 2010).
Failure of Dabigatran and Rivaroxaban in Antiphospholipid Syndrome : In a case series of three patients with antiphospholipid syndrome (APS), the use of direct oral factor inhibitors (DOFIs) like Dabigatran and Rivaroxaban failed to prevent thromboembolism. These cases highlight potential limitations of DOFI therapy in APS outside clinical trial settings (Schaefer, McBane, Black, Williams, Moder, & Wysokinski, 2014).
Dabigatran's Impact on Fibrinolytic Resistance : Dabigatran, unlike Rivaroxaban and Apixaban, decreases fibrinolytic resistance in patients with non-valvular atrial fibrillation. This reduction is primarily due to dabigatran's significant effect on TAFI activation, which may play a role in making nascent thrombus more susceptible to plasminogen-dependent degradation (Semeraro, Incampo, Ammollo, Dellanoce, Paoletti, Testa, & Colucci, 2016).
Mechanism of Action
Properties
IUPAC Name |
propyl N-[(2S)-1-[(2S)-2-[(4-aminocyclohexyl)methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxo-3-propan-2-ylsulfanylbutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44N4O4S/c1-6-14-32-23(31)27-20(24(4,5)33-16(2)3)22(30)28-13-7-8-19(28)21(29)26-15-17-9-11-18(25)12-10-17/h16-20H,6-15,25H2,1-5H3,(H,26,29)(H,27,31)/t17?,18?,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMZVSQUWOILCZ-GUMHCPJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)NC(C(=O)N1CCCC1C(=O)NCC2CCC(CC2)N)C(C)(C)SC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)N[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC2CCC(CC2)N)C(C)(C)SC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187602-11-5 | |
Record name | Sofigatran [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187602115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SOFIGATRAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X6P105U1Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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